5-(3-Chloro-2-methylphenyl)thiazol-2-amine
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Overview
Description
5-(3-Chloro-2-methylphenyl)thiazol-2-amine: is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This specific compound is characterized by the presence of a chloro and methyl group on the phenyl ring attached to the thiazole moiety. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloro-2-methylphenyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol. For instance, 3-chloro-2-methylphenylthiourea can be reacted with an appropriate α-halo ketone under reflux conditions to yield the desired thiazole derivative .
Industrial Production Methods: Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Chloro-2-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can participate in electrophilic substitution reactions due to the electron-rich nature of the ring.
Nucleophilic Substitution: The presence of the chloro group on the phenyl ring makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions to replace the chloro group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can result in the formation of various substituted thiazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-(3-Chloro-2-methylphenyl)thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: This compound has shown potential in biological and medicinal applications. It exhibits antimicrobial, antifungal, and anticancer activities. Researchers have explored its use in developing new therapeutic agents for treating various diseases .
Industry: In the industrial sector, thiazole derivatives are used in the production of dyes, pigments, and rubber accelerators.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-2-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological system .
Comparison with Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar structure but includes a fluorophenyl group, which can alter its biological activity and chemical properties.
5-(3-methylphenyl)-1,3-thiazol-2-amine: This compound lacks the chloro group, which can affect its reactivity and biological activity.
Uniqueness: The presence of both chloro and methyl groups on the phenyl ring of 5-(3-Chloro-2-methylphenyl)thiazol-2-amine makes it unique. These substituents can influence the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9ClN2S |
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Molecular Weight |
224.71 g/mol |
IUPAC Name |
5-(3-chloro-2-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9ClN2S/c1-6-7(3-2-4-8(6)11)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
MWWBKYDFLSNMNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CN=C(S2)N |
Origin of Product |
United States |
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